molecular formula C9H19Cl2N3O2 B1443585 1-acetyl-N,N-dimethylpiperazine-2-carboxamide dihydrochloride CAS No. 1361111-54-7

1-acetyl-N,N-dimethylpiperazine-2-carboxamide dihydrochloride

Cat. No. B1443585
CAS RN: 1361111-54-7
M. Wt: 272.17 g/mol
InChI Key: QKWKOZANYOCWIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-acetyl-N,N-dimethylpiperazine-2-carboxamide dihydrochloride”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-acetyl-N,N-dimethylpiperazine-2-carboxamide dihydrochloride” is defined by its molecular formula C9H19Cl2N3O2. For a more detailed analysis of its structure, specialized software or experimental techniques like X-ray crystallography would be required.

Scientific Research Applications

Medicine: Potential Therapeutic Agent

The compound’s structural similarity to piperazine derivatives, which are known for their presence in various pharmaceuticals, suggests potential therapeutic applications. Piperazine derivatives have been utilized in more than twenty classes of pharmaceuticals, including as building blocks for drug construction . The specific compound could be explored for its pharmacological properties, possibly as a precursor for the synthesis of novel drugs with improved efficacy and safety profiles.

Biotechnology: Enzyme Inhibition Studies

In biotechnological research, piperazine derivatives have been investigated for their role as enzyme inhibitors . The compound could be used in studies aiming to understand enzyme mechanisms or to develop inhibitors that can regulate enzymatic activity in various biological processes.

Chemistry: Synthesis of Heterocyclic Compounds

Piperazine derivatives are crucial in the synthesis of heterocyclic compounds, which are a fundamental component of many medicinal and industrial chemicals . The compound could be used in the development of new synthetic routes or as an intermediate in the production of complex organic molecules.

Materials Science: Polymer Production

The structural features of piperazine derivatives make them suitable for incorporation into polymers, potentially enhancing material properties such as durability and chemical resistance . Research into the compound’s integration into polymeric matrices could lead to advancements in material science.

Environmental Science: Analytical Applications

Piperazine derivatives can be used in analytical methods for environmental monitoring. They may serve as standards or reagents in the detection and quantification of various environmental pollutants .

Pharmacology: Drug Discovery and Development

Given the importance of piperazine scaffolds in drug discovery, this compound could play a role in the development of new pharmacological agents. Its potential activity on central nervous system targets or other biological pathways could be of particular interest .

Analytical Methods: Development of New Techniques

The compound’s unique structure could be utilized in the development of new analytical techniques for the qualitative and quantitative analysis of complex mixtures in various fields, including pharmaceuticals and environmental samples .

Industrial Processes: Catalysts and Process Optimization

In industrial chemistry, piperazine derivatives are used as catalysts and in process optimization. The compound could be investigated for its catalytic properties or as a process enhancer in chemical manufacturing .

Safety and Hazards

The safety data sheet for “1-acetyl-N,N-dimethylpiperazine-2-carboxamide dihydrochloride” is not available in the resources. It is recommended to handle it under the supervision of a technically qualified individual .

properties

IUPAC Name

1-acetyl-N,N-dimethylpiperazine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2.2ClH/c1-7(13)12-5-4-10-6-8(12)9(14)11(2)3;;/h8,10H,4-6H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWKOZANYOCWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNCC1C(=O)N(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N,N-dimethylpiperazine-2-carboxamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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